Afatinib dimaleate Afatinib dimaleate Afatinib dimaleate is a maleate salt obtained by combining afatinib with two molar equivalents of maleic acid. Used for the first-line treatment of patients with metastatic non-small cell lung cancer. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It contains an afatinib.
Afatinib Dimaleate is the dimaleate salt form of afatinib, an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.
A quinazoline and butenamide derivative that acts as a tyrosine kinase inhibitor of epidermal growth factor receptors (ERBB RECEPTORS) and is used in the treatment of metastatic NON-SMALL CELL LUNG CANCER.
See also: Afatinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 850140-73-7
VCID: VC21328456
InChI: InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1
SMILES: CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C28H29ClFN5O7
Molecular Weight: 602.0 g/mol

Afatinib dimaleate

CAS No.: 850140-73-7

VCID: VC21328456

Molecular Formula: C28H29ClFN5O7

Molecular Weight: 602.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Afatinib dimaleate - 850140-73-7

Description

Afatinib dimaleate is a pharmaceutical compound used primarily in the treatment of certain types of cancer, most notably non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. It is marketed under the brand name Gilotrif by Boehringer Ingelheim. Afatinib dimaleate is a dimaleate salt form of afatinib, which is a 4-anilinoquinazoline tyrosine kinase inhibitor .

Pharmacological Action

Afatinib dimaleate acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) family, including EGFR, HER2, and HER4 . By inhibiting these receptors, it blocks signaling pathways involved in cell proliferation and survival, thereby inhibiting tumor growth .

Clinical Use

Afatinib dimaleate is approved for the first-line treatment of patients with metastatic NSCLC harboring common EGFR mutations, as detected by an FDA-approved test . It is administered orally in the form of tablets.

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of afatinib dimaleate. For instance, a phase II/III trial compared afatinib dimaleate alone with afatinib dimaleate plus cetuximab in treating EGFR mutation-positive NSCLC . Another study focused on the bioequivalence of different formulations of afatinib dimaleate, demonstrating that the test formulation was bioequivalent to the reference formulation under fasting conditions .

Bioequivalence Study Results

ParameterGeometric Mean Ratio (90% CI)
AUC 0-t93.34 - 103.92%
Cmax90.26 - 105.52%
AUC 0-∞93.49 - 104.05%

These results indicate that the test formulation is equivalent to the reference formulation in terms of pharmacokinetic parameters .

Safety and Tolerability

Safety assessments of afatinib dimaleate have included monitoring of vital signs, physical examinations, laboratory tests, and electrocardiograms. The compound is generally well-tolerated, although common side effects include diarrhea, rash, and stomatitis .

CAS No. 850140-73-7
Product Name Afatinib dimaleate
Molecular Formula C28H29ClFN5O7
Molecular Weight 602.0 g/mol
IUPAC Name (Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Standard InChI InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1
Standard InChIKey LIENDGDDWJRJLO-WFFUCRSMSA-N
Isomeric SMILES CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O
SMILES CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Canonical SMILES CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O
Appearance Solid Powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms (2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif
PubChem Compound 11204194
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator